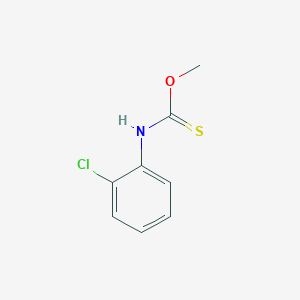

O-methyl N-(2-chlorophenyl)carbamothioate

Description

Properties

IUPAC Name |

O-methyl N-(2-chlorophenyl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNOS/c1-11-8(12)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZPTANOZOILLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=S)NC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiocarbamate Formation via Isothiocyanate-Alkoxide Reaction

The most widely reported method involves nucleophilic addition of alkoxide ions to 2-chlorophenyl isothiocyanate. A representative protocol from demonstrates:

- Reagents : 2-Chlorophenyl isothiocyanate (2.5 mmol), sodium methoxide (2.5 mmol), methanol (3 mL), and hydrochloric acid.

- Procedure :

- Sodium methoxide in methanol reacts with 2-chlorophenyl isothiocyanate at room temperature for 2 hr.

- Acidification with 5 M HCl precipitates the product.

- Purification via chloroform extraction yields colorless crystals (73–85% yield).

- Key Data :

Chlorothionoformate-Amine Coupling

Alternative routes use chlorothionoformate derivatives. As detailed in:

- Reagents : O-Methyl chlorothionoformate, 2-chloroaniline, triethylamine (base).

- Procedure :

- Key Data :

Metal-Catalyzed Carbonylation

Transition-metal-mediated methods enable scalable synthesis. A palladium-catalyzed approach from involves:

- Reagents : 2-Chloroaniline, methyl thiol, carbon monoxide (1 atm), Pd(OAc)₂, Xantphos ligand.

- Procedure :

- Key Data :

Comparative Analysis of Methods

Characterization and Stability

- Spectroscopic Data :

- Thermal Stability : Decomposes at 173–176°C.

- Crystal Packing : Centrosymmetric dimers via N–H⋯S bonds (N⋯S distance = 3.352 Å).

Applications and Derivatives

- Pharmaceutical Intermediates : Used in synthesizing 1,3,5-triazepines (anticonvulsant agents).

- Material Science : Forms self-assembled columns via π–π stacking (interplanar distance = 3.5 Å).

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions: O-methyl N-(2-chlorophenyl)carbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-methyl N-(2-chlorophenyl)carbamothioate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-methyl N-(2-chlorophenyl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Glycosylation Efficiency : SNea carbamothioates demonstrate that electron-withdrawing groups enhance leaving-group ability. The 2-chlorophenyl variant is predicted to outperform phenyl analogs in reaction yields .

- Crystallographic Trends: Chloro-substituted amides exhibit reduced C=O bond lengths (1.21 Å vs. 1.23 Å in non-chlorinated analogs), a trend that may extend to C=S bond shortening in carbamothioates, influencing their stability .

- Safety Considerations : Carbamothioates with chlorinated aryl groups may require stringent handling due to uncharacterized toxicological profiles, as seen in related compounds .

Biological Activity

O-methyl N-(2-chlorophenyl)carbamothioate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C9H10ClNOS

- Molecular Weight : 201.70 g/mol

The presence of the methyl group attached to the oxygen atom and a 2-chlorophenyl group through a carbamothioate linkage contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cholinesterases, which are critical in neurotransmission. For example, it exhibits significant inhibition against acetylcholinesterase (AChE), with an IC50 value of approximately 38.98 µM, indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease .

- Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting cellular processes or inhibiting specific metabolic pathways in microorganisms .

Antimicrobial Properties

Recent research has highlighted the compound's effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 30 µg/mL |

| K. pneumoniae | 25 µg/mL |

In comparative studies, this compound demonstrated inhibition zones comparable to standard antibiotics like ceftriaxone, indicating its potential as an alternative therapeutic agent .

Anticancer Activity

Research indicates that certain derivatives of carbamothioates, including this compound, exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). The compound's ability to induce apoptosis and alter cell cycle progression suggests its potential as an anticancer agent .

Case Studies

- Cholinesterase Inhibition : A study examining various thioether derivatives found that this compound displayed potent AChE inhibition, suggesting its utility in developing treatments for neurodegenerative diseases .

- Antibacterial Efficacy : In a comparative analysis of several carbamothioates, this compound was shown to outperform other compounds in inhibiting growth in pathogenic bacteria, reinforcing its potential use in antimicrobial therapies .

Q & A

Q. What are the optimal synthetic routes for O-methyl N-(2-chlorophenyl)carbamothioate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, carbamothioates are often synthesized via the reaction of chlorophenyl isocyanates with thiols or via thiocarbamation of amines. Key parameters include:

- Catalysts : Use of NaH in DMF for deprotonation and activation (e.g., 84–87% yields in analogous reactions) .

- Temperature : Reactions often proceed at 0°C to room temperature to control exothermicity and side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity (>90%) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Reactants | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| O-Benzyl derivatives | NaH, DMF, 0°C–RT | 81–87 | |

| Halogenated phenyl isocyanates | Thiocarbamate intermediates | 66–79 |

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be employed to characterize this compound?

- Methodological Answer :

- NMR : H NMR peaks for the methyl group (δ 3.3–3.7 ppm) and aromatic protons (δ 7.2–7.8 ppm) confirm substitution patterns. C NMR identifies the carbamothioate carbonyl (δ 165–175 ppm) .

- IR : Stretching vibrations for C=O (1640–1680 cm) and C=S (1200–1250 cm) validate functional groups .

- X-ray Crystallography : SHELX programs refine crystal structures, with hydrogen bonds (e.g., C–H···O/S) stabilizing molecular conformation. Lattice parameters (e.g., space group ) and R-factors (<0.05) ensure accuracy .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer efficiency .

- Molecular Electrostatic Potential (MEP) : Reveals nucleophilic/electrophilic sites (e.g., sulfur and oxygen atoms) .

- NBO Analysis : Quantifies hyperconjugative interactions (e.g., LP(S) → σ*(C–O)) stabilizing the carbamothioate group .

Table 2 : Key DFT Parameters from Analogous Compounds

| Parameter | Value (eV) | Application | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.2–4.8 | Reactivity Prediction | |

| Global Hardness (η) | 2.1 | Chemical Stability |

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of carbamothioate derivatives?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Chlorine at the 2-position enhances hydrophobic interactions in enzyme binding pockets. Derivatives with 4-bromo or 2-fluoro substituents show altered inhibition kinetics (e.g., IC shifts by 1.5–2.0 µM) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets (e.g., COVID-19 main protease, ΔG = −8.2 kcal/mol). Key residues (e.g., His41, Cys145) form hydrogen bonds with the carbamothioate group .

Q. How can researchers address contradictions in crystallographic data or spectroscopic results for this compound?

- Methodological Answer :

- Data Validation : Cross-check experimental XRD bond lengths with DFT-optimized geometries (e.g., C–S bond: 1.68 Å vs. 1.67 Å computed) .

- Refinement Protocols : Use SHELXL for high-resolution data (d-spacing <1.0 Å) and TWINABS for twinned crystals. Discordant R values (>0.1) suggest twinning or disorder .

- Spectroscopic Reconciliation : Compare experimental IR peaks with computed vibrational modes (scaling factor: 0.967) to resolve ambiguities in functional group assignment .

Key Research Gaps and Recommendations

- Synthetic Challenges : Scalability of NaH-mediated reactions requires safer alternatives (e.g., KCO in DMF).

- Biological Studies : Limited in vivo data on pharmacokinetics; recommend ADMET profiling using SwissADME .

- Computational Extensions : Incorporate molecular dynamics to simulate solvent effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.